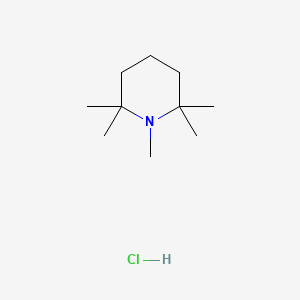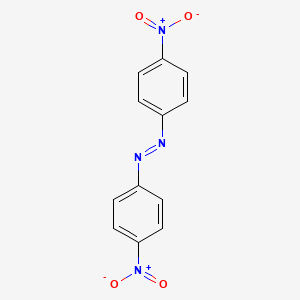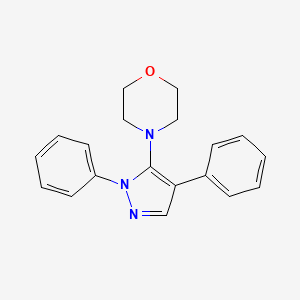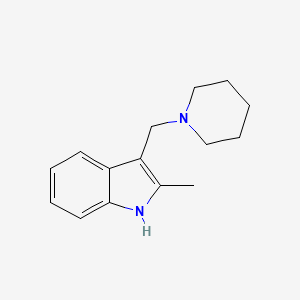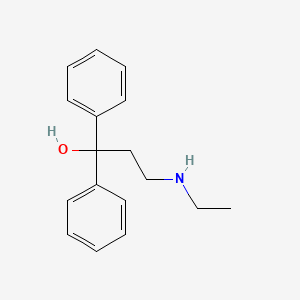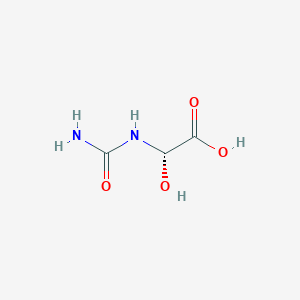
(S)-Ureidoglycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ureidoglycolate is a chiral compound that plays a significant role in various biochemical pathways It is an intermediate in the catabolism of purines, specifically in the conversion of uric acid to allantoin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ureidoglycolate typically involves the enzymatic conversion of uric acid. This process is catalyzed by the enzyme uricase, which converts uric acid to 5-hydroxyisourate. Subsequently, 5-hydroxyisourate is converted to this compound through a series of enzymatic reactions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for the conversion of uric acid to this compound. This method is advantageous due to its efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Ureidoglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form allantoin.
Reduction: Under specific conditions, it can be reduced to form other derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products Formed:
Allantoin: Formed through the oxidation of this compound.
Derivatives: Various derivatives can be synthesized through reduction and substitution reactions.
Applications De Recherche Scientifique
(S)-Ureidoglycolate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Medicine: Research into its role in purine metabolism can provide insights into conditions such as gout and hyperuricemia.
Industry: It can be used in the production of allantoin, which has applications in cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Ureidoglycolate involves its role as an intermediate in the purine catabolism pathway. It is converted from uric acid by uricase and further processed to form allantoin. The molecular targets include enzymes such as uricase and allantoinase, which facilitate these conversions.
Comparaison Avec Des Composés Similaires
Uric Acid: The precursor to (S)-Ureidoglycolate in the purine catabolism pathway.
Allantoin: The product formed from the oxidation of this compound.
5-Hydroxyisourate: An intermediate in the conversion of uric acid to this compound.
Uniqueness: this compound is unique due to its specific role in the purine catabolism pathway and its chiral nature, which can influence its reactivity and interactions with enzymes.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Propriétés
Numéro CAS |
7424-03-5 |
|---|---|
Formule moléculaire |
C3H6N2O4 |
Poids moléculaire |
134.09 g/mol |
Nom IUPAC |
(2S)-2-(carbamoylamino)-2-hydroxyacetic acid |
InChI |
InChI=1S/C3H6N2O4/c4-3(9)5-1(6)2(7)8/h1,6H,(H,7,8)(H3,4,5,9)/t1-/m0/s1 |
Clé InChI |
NWZYYCVIOKVTII-SFOWXEAESA-N |
SMILES isomérique |
[C@H](C(=O)O)(NC(=O)N)O |
SMILES canonique |
C(C(=O)O)(NC(=O)N)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)


![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)

